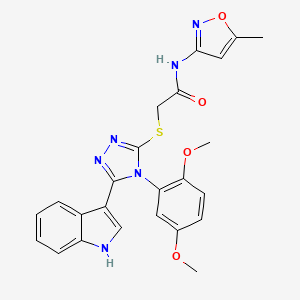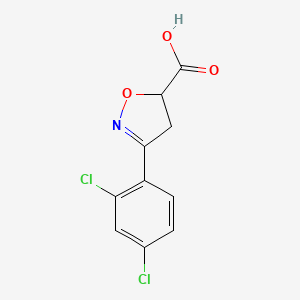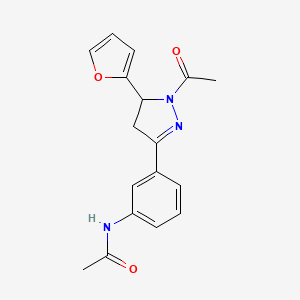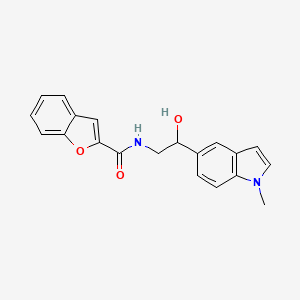
3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide, also known as PTB or NSC 71907, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties.
作用機序
The mechanism of action of 3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and the upregulation of tumor suppressor genes. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. This compound binds to the active site of HDACs and inhibits their activity, leading to the accumulation of acetylated histones and the upregulation of tumor suppressor genes. This mechanism of action has been implicated in the anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. This compound also possesses antifungal and antibacterial activity by disrupting the cell membrane integrity of pathogenic microorganisms. In addition, this compound has been found to inhibit the growth of tumor xenografts in vivo, indicating its potential as a therapeutic agent.
実験室実験の利点と制限
3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide possesses various advantages and limitations for lab experiments. Its anticancer activity has been extensively studied, and it has been found to exhibit potent activity against various cancer cell lines. This compound also possesses antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. However, this compound has been found to exhibit low aqueous solubility, which may limit its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide. One potential direction is the development of this compound derivatives with improved pharmacokinetic properties and aqueous solubility. Another direction is the investigation of the mechanism of action of this compound in more detail, including the identification of its target proteins and downstream signaling pathways. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and microbial infections, should be explored further.
合成法
The synthesis of 3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide involves the reaction of 2-aminothiazole with benzoyl chloride to form 2-(benzoylamino)thiazole, which is then reacted with phenylsulfonyl chloride to produce 3-(N-phenylsulfamoyl)-2-(benzoylamino)thiazole. This compound is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield the final product, this compound.
科学的研究の応用
3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. This compound has also been found to possess antifungal and antibacterial activity against various pathogenic microorganisms, including Candida albicans and Staphylococcus aureus.
特性
IUPAC Name |
3-(phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-15(18-16-17-9-10-23-16)12-5-4-8-14(11-12)24(21,22)19-13-6-2-1-3-7-13/h1-11,19H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGEVUQCOEVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/no-structure.png)


![N-(2-methoxyphenethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2902475.png)


![4-[(4-methylphenyl)methyl]-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2902479.png)






![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2902492.png)